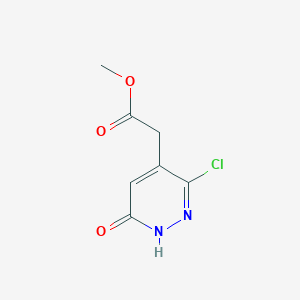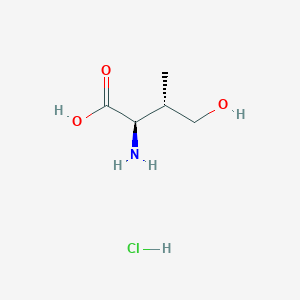![molecular formula C10H12N2 B12827016 6-Ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B12827016.png)
6-Ethyl-2-methyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with ethyl methyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenation using halogens (e.g., chlorine, bromine), nitration using nitric acid, and alkylation using alkyl halides.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzene ring or the imidazole nitrogen atoms.
Applications De Recherche Scientifique
Chemistry: 6-Ethyl-2-methyl-1H-benzo[d]imidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. Research is ongoing to explore the specific biological activities of this compound and its derivatives.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 6-Ethyl-2-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. In industrial applications, its reactivity and stability are leveraged to achieve desired chemical transformations.
Comparaison Avec Des Composés Similaires
2-Methyl-1H-benzo[d]imidazole: Lacks the ethyl group at the 6-position, which can influence its reactivity and biological activity.
6-Chloro-2-methyl-1H-benzo[d]imidazole: Substitution of the ethyl group with a chlorine atom can significantly alter its chemical properties and applications.
5,6-Dimethyl-1H-benzo[d]imidazole: The presence of an additional methyl group can affect the compound’s steric and electronic properties.
Uniqueness: 6-Ethyl-2-methyl-1H-benzo[d]imidazole is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and potential applications. Its distinct structure allows for unique interactions in biological systems and specific reactivity in chemical processes.
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
6-ethyl-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2/c1-3-8-4-5-9-10(6-8)12-7(2)11-9/h4-6H,3H2,1-2H3,(H,11,12) |
Clé InChI |
JIIPEJSYISRQCY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N=C(N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



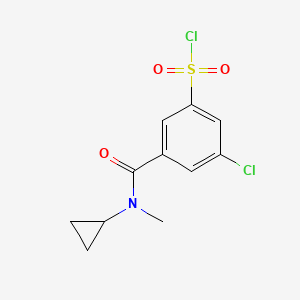
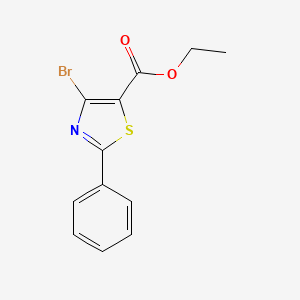
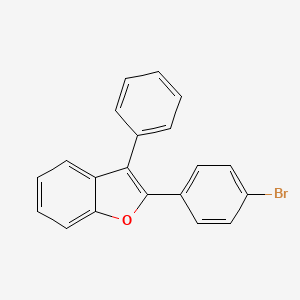


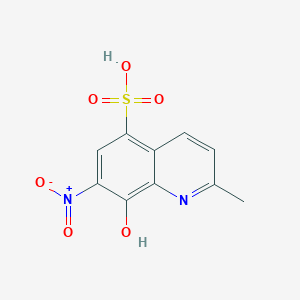
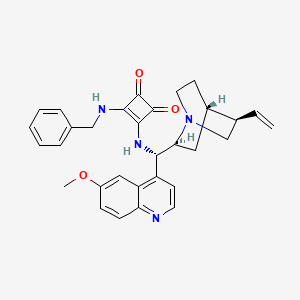

![1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12826985.png)

